molecular formula C7H5IN2 B1325005 5-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 898746-50-4

5-Iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325005
CAS No.: 898746-50-4
M. Wt: 244.03 g/mol
InChI Key: CYMDPTJBUBTWEY-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that features both pyrrole and pyridine rings. The presence of an iodine atom at the 5-position of the pyrrole ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the iodination of 1H-pyrrolo[2,3-b]pyridine. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst like trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while nucleophilic substitution can produce azido or cyano derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives have been investigated for their pharmacological properties. Notable applications include:

  • Kinase Inhibition : Compounds based on the pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit specific kinases, such as SGK-1 (serum/glucocorticoid-regulated kinase 1). This inhibition is relevant for treating conditions like renal and cardiovascular diseases where SGK-1 plays a critical role in sodium retention and cell proliferation .
  • Anticancer Activity : Studies have demonstrated that platinum(II) complexes formed with this compound derivatives exhibit significant cytotoxicity against various cancer cell lines, including osteosarcoma and breast carcinoma. These complexes are being explored as potential alternatives to traditional platinum-based chemotherapeutics .
  • Phosphodiesterase Inhibitors : Research has identified this compound derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory diseases. These compounds show promise in reducing pro-inflammatory cytokine release and may serve as leads for developing new treatments for central nervous system disorders .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Synthetic Methodologies : this compound can be synthesized through various methods, including Fischer cyclization techniques that allow for the introduction of diverse substituents at the 2 and 3 positions of the pyrrole ring . This flexibility makes it a valuable building block for creating complex molecular architectures.
  • Derivatives Development : The ability to modify the core structure leads to a wide array of derivatives with tailored properties for specific applications in drug discovery and development .

Material Science

Beyond biological applications, this compound has potential uses in material science:

  • Conductive Polymers : Research indicates that incorporating pyrrolo[2,3-b]pyridine units into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics and sensors.

Case Study 1: Anticancer Complexes

A study by Štarha et al. (2012) synthesized platinum(II) complexes using 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives. These complexes demonstrated enhanced cytotoxic effects compared to cisplatin against several cancer cell lines. The research highlighted the importance of structural modifications in improving therapeutic efficacy .

Case Study 2: PDE4B Inhibitors

In a comprehensive study on the biological activity of pyrrolo[2,3-b]pyridine derivatives, compound 11h was identified as a potent PDE4B inhibitor with favorable pharmacokinetic properties. This compound showed significant inhibition of TNF-α release from macrophages, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and fluoro counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions . This unique reactivity allows for the synthesis of a broader range of derivatives, enhancing its utility in various fields of research and industry.

Biological Activity

5-Iodo-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and immunomodulation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula C7H5IN2C_7H_5IN_2 and a melting point range of 196-197 °C. The compound is characterized by the presence of an iodine atom at the 5-position of the pyrrolo ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC7H5IN2C_7H_5IN_2
Melting Point196-197 °C
CAS Number898746-50-4

The biological activity of this compound is primarily attributed to its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making these receptors attractive therapeutic targets.

FGFR Inhibition

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory effects on FGFR1, FGFR2, and FGFR3. For instance, a study reported that a related compound demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for anticancer applications .

Biological Activity in Cancer Models

In Vitro Studies:
In vitro assays have shown that this compound derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, one study highlighted that a derivative led to significant inhibition of breast cancer cell line 4T1 proliferation and induced apoptosis .

In Vivo Studies:
Animal model studies further corroborate the anticancer potential of these compounds. For example, compounds within this class have been tested in mouse xenograft models, demonstrating significant tumor growth inhibition .

Cytotoxicity and Structure-Activity Relationship (SAR)

A series of studies have explored the cytotoxic activity of various derivatives of 1H-pyrrolo[2,3-b]pyridine. The structure-activity relationship (SAR) analyses revealed that modifications at specific positions on the pyrrolo ring can enhance or diminish biological activity. Notably, compounds with IC50 values under 10 µM were identified as having considerable potency against cancer cell lines .

Immunomodulatory Effects

Beyond its anticancer properties, this compound has been studied for its immunomodulatory effects. It has been shown to inhibit Janus kinase 3 (JAK3), which plays a critical role in immune response regulation. A specific derivative exhibited potent JAK3 inhibitory activity while maintaining low toxicity towards cardiac cells .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Breast Cancer Model : A derivative led to reduced migration and invasion capabilities in breast cancer cells while inducing apoptosis .
  • JAK3 Inhibition : A derivative showed promising results in modulating IL-2 stimulated T-cell proliferation, indicating potential for treating autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Iodo-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for yield and purity?

  • Synthetic Routes :

  • Direct iodination : Halogenation of the pyrrolo[2,3-b]pyridine core using iodine sources (e.g., NIS) under acidic conditions.
  • Cross-coupling : Use of palladium-catalyzed reactions (e.g., Sonogashira coupling) with iodinated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) to introduce functional groups .
    • Optimization Strategies :
  • Temperature control : Reactions at 0°C to room temperature minimize side products (e.g., during N1-alkylation with benzyl bromide) .
  • Purification : Silica gel chromatography with heptane/ethyl acetate (8:2) improves purity, as demonstrated in the synthesis of 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (51% yield) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • NMR Spectroscopy :

  • ¹H and ¹³C NMR : Essential for confirming regiochemistry and substitution patterns. For example, δ 12.40 ppm (NH) and aromatic proton shifts (δ 8.39–7.42 ppm) validate structure in DMSO-d₆ .
    • Mass Spectrometry :
  • HRMS : Used to verify molecular ion peaks (e.g., [M+H]⁺ for 3-iodo-4-azido derivatives with <2 ppm error) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 3 and 5) influence the bioactivity of this compound derivatives?

  • Case Study :

  • Kinase Inhibition : Introducing electron-withdrawing groups (e.g., iodine at position 5) enhances binding to ATP pockets in kinases. Compound 4h (FGFR1 IC₅₀ = 7 nM) features a 3-nicotinoyl group, highlighting the role of hydrophobic interactions .
  • SAR Trends : 3,5-Disubstituted derivatives (e.g., 3-benzoyl-5-(3,4-dimethoxyphenyl)) show improved selectivity for CLK kinases due to π-π stacking with conserved phenylalanine residues .

Q. What methodologies address regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine scaffold?

  • Strategies :

  • Directed Metalation : Use of directing groups (e.g., methoxy or azide) to control iodination at position 5 .
  • Protection/Deprotection : Temporary protection of NH with benzyl groups prevents undesired side reactions during alkylation or cross-coupling .

Q. How can computational methods enhance the design of this compound-based inhibitors?

  • Molecular Docking :

  • SIRT2 Binding : Docking studies of chromeno[2,3-b]pyridines identified key hydrogen bonds between the iodine atom and His150, guiding optimization for higher affinity .
    • DFT Calculations :
  • Used to predict reactivity of iodinated intermediates in cross-coupling reactions, reducing experimental trial-and-error .

Q. Data Contradictions and Validation

Q. How can discrepancies in reported yields for similar synthetic routes be resolved?

  • Example :

  • N1-Alkylation : Yields vary from 21% to 99% depending on base (KOH vs. NaH) and solvent (THF vs. DMF). Systematic screening of bases and phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) improves reproducibility .

Q. What evidence supports the role of 5-iodo substitution in enhancing metabolic stability?

  • In Vivo Studies :

  • Fluorine- and iodine-substituted derivatives (e.g., 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine) show prolonged half-lives due to reduced CYP450-mediated oxidation, as validated in PET imaging agents .

Q. Methodological Resources

Q. What protocols are recommended for scaling up the synthesis of this compound derivatives?

  • Key Steps :

  • Microwave-Assisted Synthesis : Reduces reaction time for Suzuki-Miyaura coupling (e.g., 105°C for 1 hour vs. 24 hours conventionally) .
  • Continuous Flow Chemistry : Minimizes handling of air-sensitive intermediates (e.g., Grignard reagents in THF) .

Properties

IUPAC Name

5-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMDPTJBUBTWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640104
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898746-50-4
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898746-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Iodo-1H-pyrrolo[2,3-b]pyridine
5-Iodo-1H-pyrrolo[2,3-b]pyridine
5-Iodo-1H-pyrrolo[2,3-b]pyridine

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